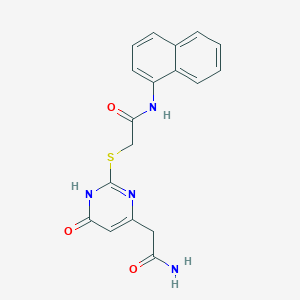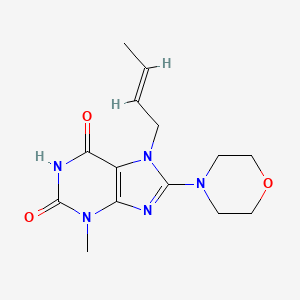![molecular formula C10H17NO2 B2570415 N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 2224205-59-6](/img/structure/B2570415.png)
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide, also known as MOPA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. MOPA is a small molecule with a molecular weight of 167.21 g/mol and a chemical formula of C9H15NO2.
Wirkmechanismus
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide exerts its biological effects by binding to specific target proteins, including ion channels and enzymes. The exact mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is not fully understood, but it is thought to involve the modulation of protein activity through the disruption of protein-ligand interactions.
Biochemical and Physiological Effects:
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, depending on the target protein it binds to. For example, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, which can lead to the disruption of metabolic pathways and cell death. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to modulate the activity of ion channels, which can affect the electrical properties of cells and lead to changes in neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide in lab experiments is its high potency, which allows for the use of low concentrations of the compound. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research involving N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide. One area of interest is the development of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide-based therapies for cancer, which could involve the use of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide as a chemotherapeutic agent or as a tool to study the mechanisms of cancer cell growth and proliferation. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide could be used as a tool to study the structure and function of ion channels and enzymes, which could lead to the development of new drugs for the treatment of neurological and metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide and its potential applications in various fields of science.
Synthesemethoden
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methyl-4-oxanone with propargylamine followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through column chromatography to obtain N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to exhibit antitumor activity and is being investigated as a potential treatment for cancer. In biochemistry, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In neuroscience, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to modulate the activity of ion channels and has potential applications in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-[(3-methyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-10(12)11-6-9-4-5-13-7-8(9)2/h3,8-9H,1,4-7H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKQVWUPILWDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2570335.png)
![2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide](/img/structure/B2570338.png)
![2-Chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2570340.png)
![7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570341.png)




![3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2570349.png)

![Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2570352.png)

![(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B2570355.png)